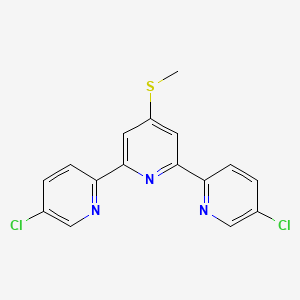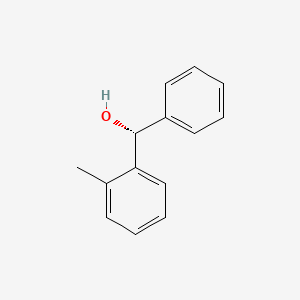
(-)-2-Methylbenzhydrol
描述
(-)-2-Methylbenzhydrol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is known for its chiral properties, meaning it has non-superimposable mirror images, often referred to as enantiomers. The specific enantiomer, this compound, is the focus of this article.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Methylbenzhydrol typically involves the reduction of 2-methylbenzophenone. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to achieve high yield and purity, often involving elevated temperatures and pressures.
化学反应分析
Types of Reactions
(-)-2-Methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it into 2-methylcyclohexanol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-methylbenzyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methylbenzophenone.
Reduction: 2-Methylcyclohexanol.
Substitution: 2-Methylbenzyl chloride.
科学研究应用
(-)-2-Methylbenzhydrol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of fragrances and flavors.
作用机制
The mechanism of action of (-)-2-Methylbenzhydrol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds with target molecules. The exact pathways and targets depend on the specific application and the derivative of this compound being studied.
相似化合物的比较
Similar Compounds
Benzhydrol: Lacks the methyl group at the ortho position.
2-Methylbenzyl Alcohol: Has a hydroxyl group attached to a primary carbon instead of a secondary carbon.
Diphenylmethanol: Similar structure but without the methyl substitution.
Uniqueness
(-)-2-Methylbenzhydrol is unique due to its chiral nature and the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
(R)-(2-methylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXXJOHFRHBFB-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-58-4 | |
| Record name | 2-Methylbenzhydrol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLBENZHYDROL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8L3Q3HTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


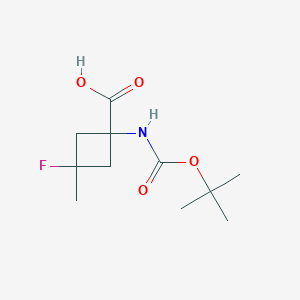
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)
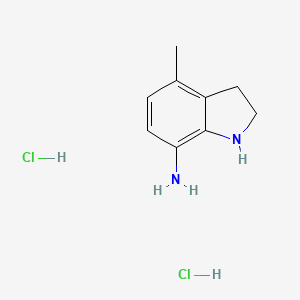
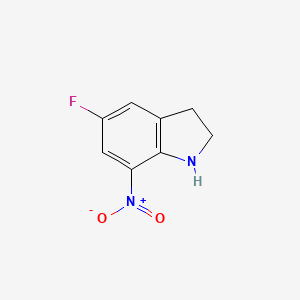
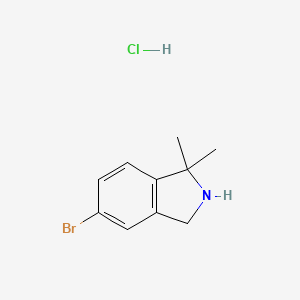
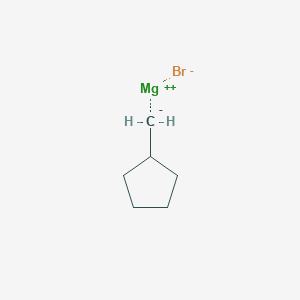
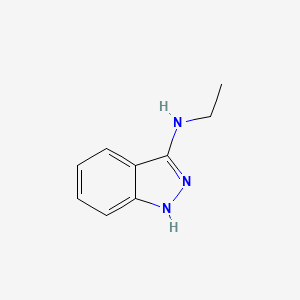
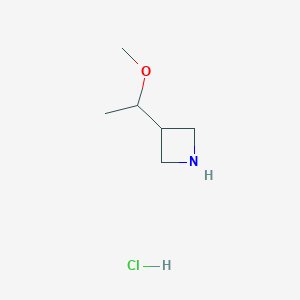
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B6298858.png)
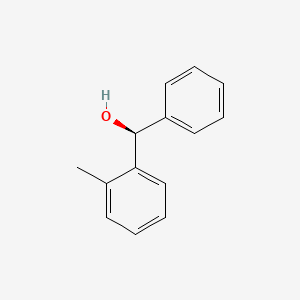
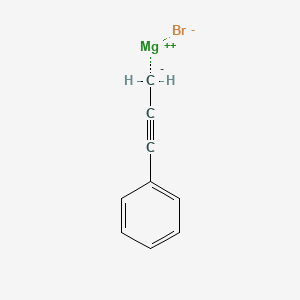
![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)
